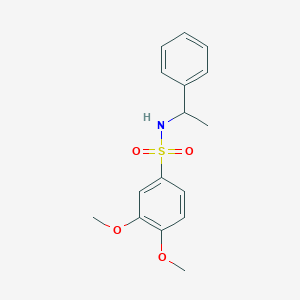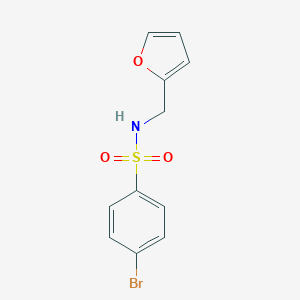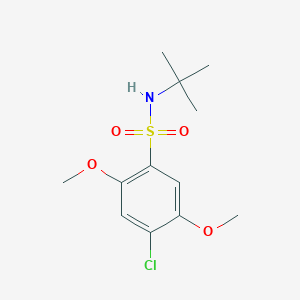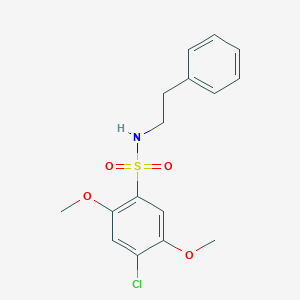![molecular formula C12H17NO4 B273556 2-(Butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid](/img/structure/B273556.png)
2-(Butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, also known as BOHB, is a bicyclic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BOHB is a derivative of β-hydroxybutyrate (BHB), a ketone body that is produced in the liver during periods of fasting or carbohydrate restriction. BOHB is synthesized through the condensation of 2-oxoheptanoic acid and butylamine, followed by cyclization and carboxylation.
Mécanisme D'action
The mechanism of action of 2-(Butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid is not fully understood, but it is thought to involve the modulation of various signaling pathways in the brain. 2-(Butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid has been shown to activate the G-protein-coupled receptor GPR109A, which is involved in the regulation of energy metabolism and inflammation. 2-(Butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid also activates the histone deacetylase SIRT1, which is involved in the regulation of gene expression and cellular metabolism.
Biochemical and Physiological Effects:
2-(Butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid has several biochemical and physiological effects, including the modulation of energy metabolism, inflammation, and oxidative stress. 2-(Butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid has been shown to increase mitochondrial biogenesis and improve energy metabolism in various tissues, including the brain, heart, and liver. 2-(Butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid also reduces inflammation and oxidative stress by activating various antioxidant and anti-inflammatory pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(Butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid in laboratory experiments is its ability to modulate various signaling pathways involved in energy metabolism, inflammation, and oxidative stress. 2-(Butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid is also relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of using 2-(Butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid in laboratory experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 2-(Butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, including the development of novel therapeutic agents for neurological disorders, the identification of new signaling pathways regulated by 2-(Butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, and the optimization of 2-(Butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid synthesis and delivery methods. Additionally, further research is needed to fully understand the mechanism of action of 2-(Butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 2-(Butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid involves several steps, including the condensation of 2-oxoheptanoic acid and butylamine, cyclization, and carboxylation. The first step involves the reaction of 2-oxoheptanoic acid with butylamine in the presence of a catalyst to form 2-(butylamino)heptanoic acid. The resulting compound is then cyclized through the formation of a lactam ring, followed by carboxylation to produce 2-(Butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid.
Applications De Recherche Scientifique
2-(Butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid has been studied extensively for its potential applications in various fields, including medicine, biochemistry, and physiology. One of the most significant applications of 2-(Butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid is in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. 2-(Butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid has been shown to improve cognitive function and reduce the frequency and severity of seizures in animal models.
Propriétés
Nom du produit |
2-(Butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid |
|---|---|
Formule moléculaire |
C12H17NO4 |
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
2-(butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid |
InChI |
InChI=1S/C12H17NO4/c1-2-3-6-13-11(14)9-7-4-5-8(17-7)10(9)12(15)16/h4-5,7-10H,2-3,6H2,1H3,(H,13,14)(H,15,16) |
Clé InChI |
SFKAVQDTLBPTMF-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C1C2C=CC(C1C(=O)O)O2 |
SMILES canonique |
CCCCNC(=O)C1C2C=CC(C1C(=O)O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[(Mesitylsulfonyl)amino]benzoic acid](/img/structure/B273484.png)
![N-[4-(dimethylaminodiazenyl)phenyl]sulfonylethanimidate](/img/structure/B273486.png)
![2-[1,3-Benzodioxol-5-yl(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B273492.png)
![4-tert-butyl-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B273494.png)




![7-Acetyl-3-(propylthio)-6-(4-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B273505.png)
![{2-[3-(Ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-methoxyphenoxy}acetic acid](/img/structure/B273506.png)
